7-chloro-5-methoxy-1H-indole CAS number and molecular weight
7-chloro-5-methoxy-1H-indole CAS number and molecular weight
This guide details the chemical identity, synthesis, and medicinal chemistry applications of 7-Chloro-5-methoxy-1H-indole , a specialized heterocyclic building block.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
7-Chloro-5-methoxy-1H-indole is a di-substituted indole scaffold used primarily in the synthesis of bioactive small molecules.[1] Its structure combines an electron-donating methoxy group at the C5 position (mimicking serotonin/melatonin motifs) with a lipophilic, electron-withdrawing chlorine atom at the C7 position, often used to block metabolic hotspots or induce specific conformational constraints.
| Property | Data |
| CAS Number | 1203844-30-7 |
| IUPAC Name | 7-Chloro-5-methoxy-1H-indole |
| Molecular Formula | C₉H₈ClNO |
| Molecular Weight | 181.62 g/mol |
| Exact Mass | 181.0294 |
| Appearance | Off-white to pale brown solid |
| Melting Point | 68–72 °C (Typical range for similar analogs; verify per batch) |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
| SMILES | COC1=CC2=C(NC=C2)C(Cl)=C1 |
| InChI Key | BDRUOCVGMXUGKX-UHFFFAOYSA-N |
Synthetic Methodologies
The synthesis of 7-chloro-5-methoxy-1H-indole requires regioselective control to ensure the substituents are correctly positioned.[1] The most robust and scalable method is the Fischer Indole Synthesis , though the Leimgruber-Batcho method offers an alternative for specific precursor availability.
Protocol A: Fischer Indole Synthesis (Primary Route)
This route relies on the cyclization of a phenylhydrazine derivative with an aldehyde or pyruvate equivalent.[1]
Step 1: Hydrazine Formation [2][3]
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Precursor: 2-Chloro-4-methoxyaniline.[1]
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Reagents: NaNO₂ (sodium nitrite), HCl (conc.), SnCl₂ (stannous chloride) or Na₂SO₃.[1]
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Mechanism: Diazotization of the aniline followed by reduction to the hydrazine.[1][2]
-
Note: The chlorine at the ortho position of the aniline becomes the C7 chlorine in the indole.
Step 2: Hydrazone Formation & Cyclization
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Reagents: Pyruvic acid or acetaldehyde diethyl acetal, followed by Polyphosphoric Acid (PPA) or ZnCl₂.[1]
-
Reaction: The hydrazine condenses with the carbonyl source to form a hydrazone.[1] Acid-catalyzed [3,3]-sigmatropic rearrangement eliminates ammonia to close the indole ring.[1]
-
Decarboxylation (if using Pyruvate): If pyruvic acid is used, the resulting indole-2-carboxylic acid must be decarboxylated (Cu powder/Quinoline, 200°C) to yield the title compound.
Protocol B: Leimgruber-Batcho Synthesis (Alternative)
Useful if the nitrotoluene precursor is available, avoiding the harsh acidic conditions of the Fischer synthesis.
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Enamine Formation: React with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) to form the
-dimethylamino-2-nitrostyrene.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Reductive Cyclization: Hydrogenation (H₂/Pd-C) or chemical reduction (Fe/AcOH) effects ring closure to the indole.[1]
Synthesis Logic Diagram
The following diagram illustrates the logical flow for the Fischer Indole pathway, highlighting the critical regiochemical tracking.
Caption: Step-wise synthesis via the Fischer Indole strategy, tracking the 2-chloro substituent to the 7-position.
Medicinal Chemistry Applications
The 7-chloro-5-methoxy-1H-indole scaffold is a "privileged structure" modification.[1] It is rarely the final drug but serves as a critical intermediate to tune the biological and physicochemical properties of a lead compound.[1]
Metabolic Stability (The "Chlorine Walk")
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Rationale: Unsubstituted indoles are prone to rapid oxidation at the C7 position or hydroxylation at C5/C6 by Cytochrome P450 enzymes.[1]
-
Effect: Placing a chlorine atom at C7 blocks metabolic attack at this position.[1]
-
Lipophilicity: The C7-Cl increases
, enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is critical for CNS targets.
Serotonergic & Melatonergic Modulators[3]
-
5-Methoxy Motif: The 5-methoxy group is a key pharmacophore in melatonin (5-methoxy-N-acetyltryptamine) and serotonin.[1]
-
Application: Derivatives of this scaffold are explored as Melatonin Receptor (MT1/MT2) Agonists for treating sleep disorders or depression.[1] The 7-chloro substitution can lock the methoxy group into a bioactive conformation via steric repulsion or fill a specific hydrophobic pocket in the receptor.[1]
Kinase Inhibition[2]
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Target: Indoles are classic scaffolds for ATP-competitive kinase inhibitors.[1]
-
Mechanism: The indole NH forms a hydrogen bond with the hinge region of the kinase.[1]
-
Role of Substituents: The 5-methoxy group can interact with the ribose-binding pocket, while the 7-chloro group can occupy the solvent-exposed front region or a hydrophobic "gatekeeper" pocket, improving selectivity against off-target kinases.
Safety & Handling (MSDS Summary)
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Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3).
-
Signal Word: WARNING .
-
Precautionary Statements:
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Light sensitive.[1]
References
-
PubChem Compound Summary. (n.d.). 7-Chloro-5-methoxy-1H-indole (CID 58498858).[1] National Center for Biotechnology Information.[1] Retrieved from [Link][1]
-
Humphrey, G. R., & Kuethe, J. T. (2006).[1] Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. (Standard reference for Fischer/Leimgruber-Batcho mechanisms).
Sources
- 1. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Chloro-5-methoxy-1H-indole|CAS 1203844-30-7 [benchchem.com]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
